(2Z,4Z)-Undeca-2,4-dienal
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Overview
Description
(2Z,4Z)-Undeca-2,4-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Undeca-2,4-dienal can be achieved through various methods. One common approach involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the final product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons olefination, and Still-Gennari olefination reactions . These reactions are widely used for the synthesis of alkenes, including conjugated dienes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-Undeca-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted alkenes or alcohols.
Scientific Research Applications
(2Z,4Z)-Undeca-2,4-dienal has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of (2Z,4Z)-Undeca-2,4-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2Z,4Z)-Hexadiene: This compound has a similar structure but with a shorter carbon chain.
(2Z,4E)-2,4-Dienamides: These compounds have similar conjugated diene structures but differ in functional groups.
Uniqueness
(2Z,4Z)-Undeca-2,4-dienal is unique due to its specific combination of double bonds and aldehyde functional group, which imparts distinctive chemical and physical properties. Its longer carbon chain compared to similar compounds like (2Z,4Z)-Hexadiene makes it more hydrophobic and affects its reactivity and applications.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z,4Z)-undeca-2,4-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7-,10-9- |
InChI Key |
UVIUIIFPIWRILL-QRLRYFCNSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C/C=O |
Canonical SMILES |
CCCCCCC=CC=CC=O |
Origin of Product |
United States |
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